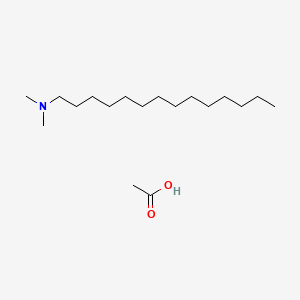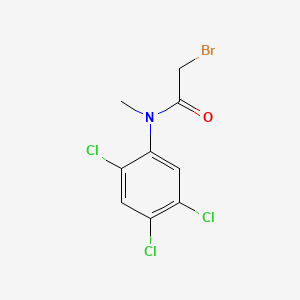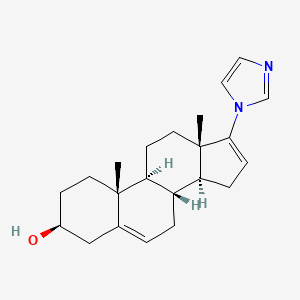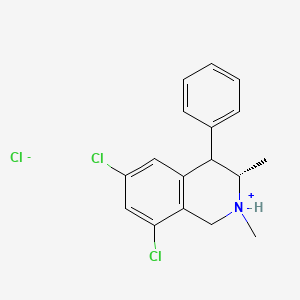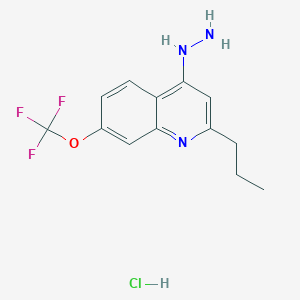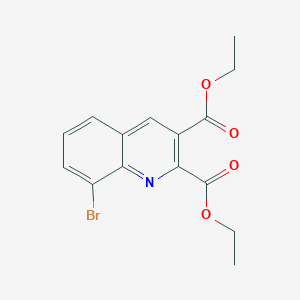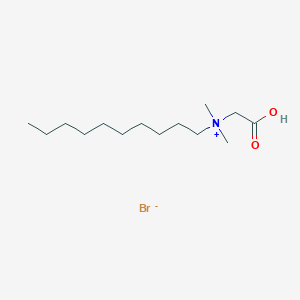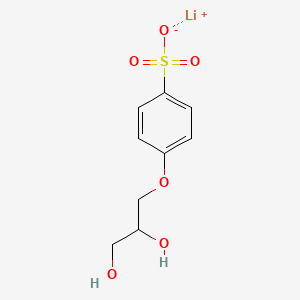
Lithium 4-sulfophenoxy-2,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 4-sulfophenoxy-2,3-propanediol is a chemical compound with the molecular formula C9H11LiO6S It is known for its unique structure, which includes a lithium ion, a sulfophenoxy group, and a propanediol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4-sulfophenoxy-2,3-propanediol typically involves the reaction of 4-sulfophenol with 2,3-epoxypropanol in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-sulfophenol} + \text{2,3-epoxypropanol} \xrightarrow{\text{LiOH}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 4-sulfophenoxy-2,3-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfophenoxy group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and metal salts are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various cation-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium 4-sulfophenoxy-2,3-propanediol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Lithium 4-sulfophenoxy-2,3-propanediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium 4-sulfophenoxy-1,2-propanediol
- Lithium 4-sulfophenoxy-3,4-propanediol
- Sodium 4-sulfophenoxy-2,3-propanediol
Uniqueness
Lithium 4-sulfophenoxy-2,3-propanediol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
32014-19-0 |
|---|---|
Molekularformel |
C9H11LiO6S |
Molekulargewicht |
254.2 g/mol |
IUPAC-Name |
lithium;4-(2,3-dihydroxypropoxy)benzenesulfonate |
InChI |
InChI=1S/C9H12O6S.Li/c10-5-7(11)6-15-8-1-3-9(4-2-8)16(12,13)14;/h1-4,7,10-11H,5-6H2,(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
CEFAXJFSLXZVJN-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CC(=CC=C1OCC(CO)O)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



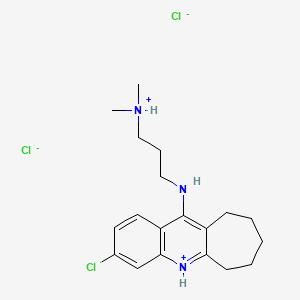

![1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl-](/img/structure/B13741718.png)
